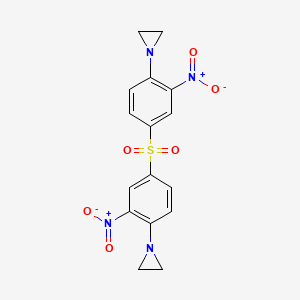
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride is a synthetic compound known for its applications in various scientific fields, particularly in cancer research. This compound is a derivative of anthracenedione, characterized by the presence of bis(2-hydroxyethyl)amino groups, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride typically involves the reaction of 9,10-anthracenedione with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bis(2-hydroxyethyl)amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to cell cycle progression and apoptosis.
Medicine: Investigated for its potential anticancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of cell cycle progression. It blocks the cell cycle at the G2-M phases, leading to cell cycle arrest and apoptosis. The molecular targets include DNA and various cell cycle regulatory proteins. The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.
Daunorubicin: Another anthracycline with comparable biological activities.
Uniqueness
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride is unique due to its specific bis(2-hydroxyethyl)amino groups, which confer distinct chemical and biological properties. Its ability to selectively block the G2-M phases of the cell cycle sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
70945-50-5 |
|---|---|
Molekularformel |
C26H38Cl2N4O6 |
Molekulargewicht |
573.5 g/mol |
IUPAC-Name |
1,4-bis[2-[bis(2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione;dihydrochloride |
InChI |
InChI=1S/C26H36N4O6.2ClH/c31-15-11-29(12-16-32)9-7-27-21-5-6-22(28-8-10-30(13-17-33)14-18-34)24-23(21)25(35)19-3-1-2-4-20(19)26(24)36;;/h1-6,27-28,31-34H,7-18H2;2*1H |
InChI-Schlüssel |
KPYYMBOMJWMMHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN(CCO)CCO)NCCN(CCO)CCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)


![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)

